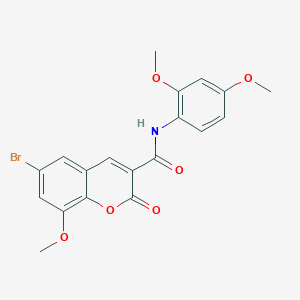

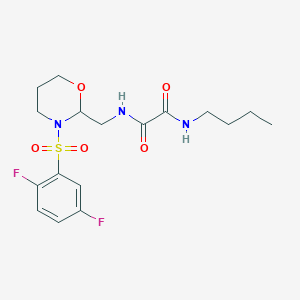

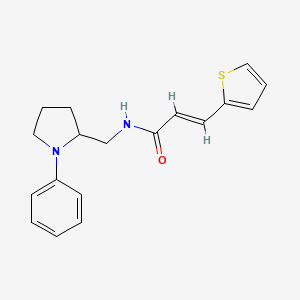

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIMBOA, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives and has been extensively studied for its anti-cancer properties.

Applications De Recherche Scientifique

Coenzyme Q Analogues

The title compound serves as a key intermediate in the synthesis of Coenzyme Qn (CoQn) analogues. CoQn, also known as ubiquinones, are essential for electron transfer in the mitochondrial electron transport chain and bacterial respiratory systems. CoQ10, the primary homologue in humans, acts as an antioxidant and is used in treating cardiovascular diseases and mitochondrial disorders .

Electron Transfer Mediator

5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: (Compound 5) is an analogue of Coenzyme Q. It exhibits good electron-transfer activity and radical properties in aprotic media. Researchers have explored its potential as a mediator for electron transfer reactions .

Stille Coupling Reagent

Compound 5 has been employed as a key intermediate for the preparation of other biological CoQ analogues. Notably, Pd(0)-catalyzed Stille coupling of Compound 5 with isoprenylstannanes efficiently produces Coenzyme Qn. This reaction pathway offers a versatile approach to creating CoQ analogues .

Antioxidant and Radical Scavenger

Given its structural features, Compound 5 may have antioxidant properties due to its quinone ring system. Investigating its radical-scavenging abilities could be valuable in understanding its potential health benefits .

Medicinal Chemistry

Researchers can explore the pharmacological properties of Compound 5. Its unique structure may interact with biological targets, making it a candidate for drug discovery or optimization. Investigating its effects on cellular processes could yield valuable insights .

Synthetic Methodology

The efficient synthetic route developed for Compound 5 provides a blueprint for accessing related compounds. Researchers can adapt this methodology to synthesize other quinone-based molecules with similar structural motifs .

Propriétés

IUPAC Name |

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO6/c1-24-12-4-5-14(15(9-12)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUONDLGPUSANBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2467350.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2467356.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)